2,6-difluoro-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Scientific Research Applications
Anticancer Activities
Compounds related to 2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer properties. A study by Ravinaik et al. (2021) presented a series of substituted benzamides that demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds showcased higher anticancer activities in some cases than the reference drug, etoposide (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D. (2021)).
Diagnostic Imaging
Wang et al. (2013) developed a novel tracer for positron emission tomography (PET) imaging aimed at targeting the B-Raf(V600E) mutation in cancers. The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide demonstrated its potential as a PET agent, showing the relevance of such compounds in diagnostic imaging and cancer research (Wang, M., Gao, M., Miller, K., & Zheng, Q. (2013)).
Electrophysiological Activity
The cardiac electrophysiological activity of N-substituted benzamides, including variants of the compound of interest, was explored by Morgan et al. (1990). These compounds were found to exhibit potency comparable to that of known class III antiarrhythmic agents, indicating their potential use in developing new therapies for arrhythmias (Morgan, T. K., Lis, R., Lumma, W. C., Nickisch, K., Wohl, R., Phillips, G., Gomez, R., Lampe, J., Di Meo, S., & Marisca, A. J. (1990)).
Material Science
Chen et al. (2013) investigated the memory properties of triphenylamine-based aromatic polymers derived from 1,3,4-oxadiazole, which is structurally related to the compound . These materials were used in memory device applications, showcasing the diverse potential of 1,3,4-oxadiazole derivatives in the field of electronic materials (Chen, C.-J., Hu, Y.-C., & Liou, G.-S. (2013)).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-difluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O4S/c1-26(23,24)10-5-2-4-9(8-10)15-20-21-16(25-15)19-14(22)13-11(17)6-3-7-12(13)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFBNRPSWOJJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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